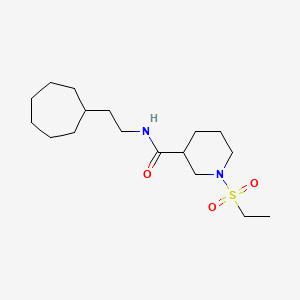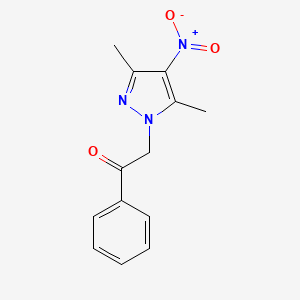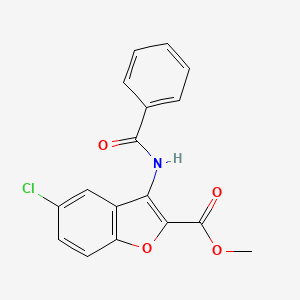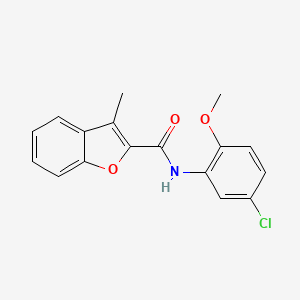![molecular formula C18H23N3O5 B5562593 [(3aS*,9bS*)-7-methoxy-2-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5562593.png)
[(3aS*,9bS*)-7-methoxy-2-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chemical compounds with complex structures, including heterocyclic components and multiple functional groups, exhibit a range of chemical behaviors and interactions. These compounds often serve as key intermediates in the synthesis of pharmaceuticals, materials, and fine chemicals.
Synthesis Analysis
The synthesis of complex molecules typically involves multi-step reactions, starting from simpler precursors. Techniques such as ring-closure reactions, photo-oxygenation, and substitution reactions are commonly employed. For example, photo-oxygenation in methanol has been used to modify pyrrolo[1,2-a]indoles, showcasing the intricate control over functional group placement and molecular architecture needed in these syntheses (Kametani et al., 1978).
Molecular Structure Analysis
The determination of a compound's molecular structure is crucial for understanding its properties and reactivity. Techniques like X-ray diffraction, FT-IR spectroscopy, and NMR spectroscopy are pivotal. For instance, the molecular structure of related compounds has been elucidated using single-crystal X-ray diffraction, revealing detailed insights into their geometric parameters (Gumus et al., 2018).
Wissenschaftliche Forschungsanwendungen
Structural and Theoretical Studies
Research on similar compounds, like 7-methoxy-5-methyl-2-(pyridin-3-yl)-11,12-dihydro-5,11-methano[1,2,4]triazolo[1,5-c][1,3,5]benzoxadiazocine, involves analyzing their molecular structure using techniques such as X-ray diffraction and FT-IR spectroscopy. Theoretical calculations using methods like Hartree-Fock (HF) and Density Functional Theory (DFT) are also conducted. These studies are crucial for understanding the physical and chemical properties of such compounds (Gumus et al., 2018).
Photoreactivity Studies
Compounds with structural similarities to [(3aS*,9bS*)-7-methoxy-2-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol have been studied for their photoreactivity. For instance, the photochemical behavior of 3-styryl-5-phenyl-(5-methyl)-1,2,4-oxadiazoles was investigated, revealing insights into their photoinduced rearrangement processes (Buscemi et al., 1990).
Catalytic and Synthetic Applications
Research has been conducted on the synthesis of related heterocyclic compounds, demonstrating the potential of these compounds in catalytic and synthetic applications. For example, studies on the catalytic hydrogenation of dihydro-1,2-oxazines bearing functionalized methylene groups have provided insights into their utility in synthesizing various chemical structures (Sukhorukov et al., 2008).
Antioxidant Properties
Compounds with structural features similar to the target compound have been synthesized and analyzed for their photophysical and antioxidant properties. For instance, research on pyrrolo[3,2-c]carbazole and dipyrrolo[3,2-c:2′,3′-g]carbazole compounds explored their potential in this area (Bingul et al., 2018).
Coordination Polymers
The use of 1,3,4-oxadiazole compounds in the creation of coordination polymers has been explored. Research in this area focuses on the formation of novel structures with potential applications in materials science (Yang et al., 2011).
Eigenschaften
IUPAC Name |
[(3aS,9bS)-7-methoxy-2-[[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl]-1,3,4,9b-tetrahydrochromeno[3,4-c]pyrrol-3a-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O5/c1-23-8-16-19-17(26-20-16)7-21-6-14-13-4-3-12(24-2)5-15(13)25-11-18(14,9-21)10-22/h3-5,14,22H,6-11H2,1-2H3/t14-,18-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUBVMFHJHIQAEF-RDTXWAMCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NOC(=N1)CN2CC3C4=C(C=C(C=C4)OC)OCC3(C2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCC1=NOC(=N1)CN2C[C@@H]3C4=C(C=C(C=C4)OC)OC[C@@]3(C2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(3aS*,9bS*)-7-methoxy-2-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(acetylamino)phenyl]-2-methoxy-4-(methylthio)benzamide](/img/structure/B5562510.png)
![N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-N-methyl-2-[2-oxo-3-(trifluoromethyl)pyridin-1(2H)-yl]acetamide](/img/structure/B5562516.png)
![3-methyl-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)butanamide](/img/structure/B5562524.png)
![N-(3,4-dihydro-2H-chromen-3-ylmethyl)-2-[2-(ethylthio)-1,3-thiazol-4-yl]acetamide](/img/structure/B5562538.png)



![methyl 3-(cyclobutylmethoxy)-5-{[(2R)-2-methyl-1-piperazinyl]carbonyl}benzoate hydrochloride](/img/structure/B5562554.png)

![3-{3-[cyclohexyl(methyl)amino]propyl}-8-(1H-pyrrol-2-ylcarbonyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5562576.png)



![2-{2-[(3-ethyl-2-oxo-1-oxa-3,8-diazaspiro[4.5]dec-8-yl)methyl]phenoxy}-N,N-dimethylacetamide](/img/structure/B5562614.png)